N,N'-Bis-adamantan-1-YL-phthalamide N,N'-Bis-adamantan-1-YL-phthalamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1289597
InChI: InChI=1S/C28H36N2O2/c31-25(29-27-11-17-5-18(12-27)7-19(6-17)13-27)23-3-1-2-4-24(23)26(32)30-28-14-20-8-21(15-28)10-22(9-20)16-28/h1-4,17-22H,5-16H2,(H,29,31)(H,30,32)
SMILES: C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4C(=O)NC56CC7CC(C5)CC(C7)C6
Molecular Formula: C28H36N2O2
Molecular Weight: 432.6g/mol

N,N'-Bis-adamantan-1-YL-phthalamide

CAS No.:

Cat. No.: VC1289597

Molecular Formula: C28H36N2O2

Molecular Weight: 432.6g/mol

* For research use only. Not for human or veterinary use.

N,N'-Bis-adamantan-1-YL-phthalamide -

Specification

Molecular Formula C28H36N2O2
Molecular Weight 432.6g/mol
IUPAC Name 1-N,2-N-bis(1-adamantyl)benzene-1,2-dicarboxamide
Standard InChI InChI=1S/C28H36N2O2/c31-25(29-27-11-17-5-18(12-27)7-19(6-17)13-27)23-3-1-2-4-24(23)26(32)30-28-14-20-8-21(15-28)10-22(9-20)16-28/h1-4,17-22H,5-16H2,(H,29,31)(H,30,32)
Standard InChI Key NKDWZSJQWBVOBD-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4C(=O)NC56CC7CC(C5)CC(C7)C6
Canonical SMILES C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4C(=O)NC56CC7CC(C5)CC(C7)C6

Introduction

Structural Characteristics and Classification

N,N'-Bis-adamantan-1-YL-phthalamide is structurally defined as a diamide derivative of phthalic acid where both amide nitrogen atoms are substituted with adamantan-1-yl groups. The adamantane (tricyclo[3.3.1.1³,⁷]decane) component provides a rigid, lipophilic, cage-like structure, while the phthalamide portion consists of a benzene ring with two amide functionalities in the ortho position. This compound combines the unique properties of adamantane - known for its exceptional stability and lipophilicity - with the versatile amide functionality that offers potential for biological interactions.

Structurally, it would be related to N-(1-adamantyl)phthalimide as described in the literature, but with an open diamide structure rather than the cyclic imide . The molecular formula would be C₂₈H₃₆N₂O₂, combining two adamantyl groups (C₁₀H₁₅) with a phthalamide core. The 1-position of adamantane (bridgehead position) is commonly used for substitution, as seen in various compounds including N-(1-adamantyl)phthalimide and other adamantyl derivatives .

Comparative Structural Analysis

Understanding the structural features of N,N'-Bis-adamantan-1-YL-phthalamide in comparison to related compounds provides valuable context for predicting its properties and behavior.

Table 1. Comparison of Structural Features of N,N'-Bis-adamantan-1-YL-phthalamide with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
N,N'-Bis-adamantan-1-YL-phthalamideC₂₈H₃₆N₂O₂~432Two adamantyl groups attached to phthalamide nitrogens
N-(1-adamantyl)phthalimideC₁₈H₁₉NO₂281.3One adamantyl group, cyclic imide structure
Adamantan-1-yl acetateC₁₂H₁₈O₂194.27Single adamantyl group, ester functionality
N,N'-bis(1-adamantyl)carbodiimideC₂₁H₃₀N₂310.483Two adamantyl groups, carbodiimide linker

The presence of two bulky adamantyl groups likely influences the conformation of the molecule, potentially creating a unique three-dimensional structure with distinct spatial orientation of the amide groups. This structural arrangement may contribute to its physicochemical properties and biological interactions.

ApproachStarting MaterialsReagents/ConditionsExpected ChallengesPotential Yield
Direct amidationPhthalic acid + 2 eq. 1-aminoadamantaneDMF, elevated temperatureControlling double substitution, preventing cyclizationModerate (40-60%)
Acyl chloride routePhthalic acid dichloride + 2 eq. 1-aminoadamantaneBase (e.g., Et₃N), low temperatureHandling moisture-sensitive acyl chlorideHigh (60-80%)
Stepwise synthesisPhthalic anhydride → mono-adamantyl amide → final product1. 1-aminoadamantane, 2. Coupling reagents, 3. 1-aminoadamantanePurification of intermediatesModerate (30-50%)
Activated ester methodBis-activated phthalic esters + 2 eq. 1-aminoadamantaneCatalysts (e.g., DMAP)Preparation of activated estersModerate (50-70%)

Physical and Chemical Properties

Predicted Physicochemical Properties

Without direct experimental data for N,N'-Bis-adamantan-1-YL-phthalamide, its physical and chemical properties can be predicted based on the structural features and properties of related compounds.

Table 3. Predicted Physicochemical Properties of N,N'-Bis-adamantan-1-YL-phthalamide Compared to Related Compounds

PropertyN,N'-Bis-adamantan-1-YL-phthalamideN-(1-adamantyl)phthalimideAdamantan-1-yl acetate
Physical stateCrystalline solidCrystalline solidCrystalline solid
Solubility in waterVery lowLowLow
Solubility in organic solventsHigh (in DCM, chloroform, DMSO)HighHigh
Log P (predicted)>5~3-4~3
Melting pointLikely >200°CNot reported in resultsNot reported in results
StabilityHigh thermal and chemical stabilityHighHigh
Hydrogen bond acceptors2 (carbonyl oxygens)2 (carbonyl oxygens)2 (carbonyl oxygens)
Hydrogen bond donors0-2 (depending on N-substitution)00

Spectroscopic and Analytical Characterization

Predicted Spectroscopic Properties

The spectroscopic characteristics of N,N'-Bis-adamantan-1-YL-phthalamide can be predicted based on its structural features and comparison with related compounds.

Table 4. Predicted Spectroscopic Data for N,N'-Bis-adamantan-1-YL-phthalamide

Spectroscopic MethodExpected Key Signals/BandsDiagnostic Value
¹H NMRAdamantyl protons: 1.5-2.2 ppm
Aromatic protons: 7.0-8.0 ppm
N-H protons (if present): 6.5-8.5 ppm
Confirmation of adamantyl and aromatic moieties
¹³C NMRCarbonyl carbons: 165-175 ppm
Aromatic carbons: 120-140 ppm
Adamantyl carbons: 25-50 ppm
Verification of carbonyl groups and carbon framework
IR SpectroscopyAmide C=O stretching: 1630-1680 cm⁻¹
N-H stretching (if present): ~3300 cm⁻¹
C-H stretching (adamantyl): 2850-2950 cm⁻¹
Confirmation of amide functionality
Mass SpectrometryMolecular ion peak: m/z ~432
Fragment ions: loss of adamantyl (m/z ~135)
Molecular weight confirmation
X-ray CrystallographyThree-dimensional structure showing adamantyl orientationDefinitive structural confirmation

Analytical Considerations

For the definitive characterization of N,N'-Bis-adamantan-1-YL-phthalamide, a combination of these spectroscopic methods would be essential. The adamantyl protons in ¹H NMR would show characteristic patterns with overlapping multiplets in the aliphatic region, while the aromatic protons from the phthalamide core would appear as a set of signals in the aromatic region. The amide carbonyl signals in ¹³C NMR would be particularly diagnostic, as would the carbonyl stretching bands in IR spectroscopy.

Mass spectrometry would be valuable for confirming the molecular weight and examining fragmentation patterns, which would likely include the loss of one or both adamantyl groups. X-ray crystallography, if possible, would provide definitive confirmation of the three-dimensional structure and the spatial arrangement of the adamantyl groups relative to the phthalamide core.

Biological Activities and Applications

Structure-Activity Relationships

Table 5. Potential Biological Activities of N,N'-Bis-adamantan-1-YL-phthalamide Based on Related Compounds

Potential ActivitySupporting Evidence from Related CompoundsPotential Mechanism
Anti-inflammatoryAdamantyl phthalimidines reduce TNF-α and nitrite levels Inhibition of pro-inflammatory cytokine production
NeuroprotectiveNeuroprotective properties observed in adamantyl phthalimidines Reduction of nitrite levels, possible antioxidant effects
AntiviralN-(Adamant-l-yl)maleimide inhibits Herpes simplex virus Viral replication interference
AnticancerAntitumour activity of N-(Adamant-l-yl)maleimide Cell proliferation inhibition
Anti-angiogenicAnti-angiogenic properties observed in compounds 20, 21, and 22 (adamantyl phthalimidines) Inhibition of blood vessel formation
P2X₇R antagonismAdamantanyl benzamide identified as P2X₇R antagonist Receptor binding and antagonism

The presence of two adamantyl groups in N,N'-Bis-adamantan-1-YL-phthalamide could potentially enhance these biological activities through multiple mechanisms:

  • Increased lipophilicity and membrane permeability, facilitating cellular uptake

  • Enhanced metabolic stability due to the steric hindrance provided by the adamantyl groups

  • Specific three-dimensional orientation for receptor binding, potentially increasing selectivity

  • Potential multivalent interactions with biological targets due to the presence of two adamantyl groups

Research on adamantyl phthalimidines has shown that specific structural modifications, such as nitration and thioamidation, can modulate biological activities. For example, "nitration of adamantyl phthalimidines has marginal effect on TNF-α activity but promotes anti-nitrite activity; thioamide congeners retain anti-nitrite activity but are less effective reducing TNF-α" . Similar structure-activity relationships might apply to N,N'-Bis-adamantan-1-YL-phthalamide and could be explored through systematic structural modifications.

Current Research and Future Perspectives

Recent Developments in Adamantyl Chemistry

While direct research on N,N'-Bis-adamantan-1-YL-phthalamide appears limited based on available literature, the broader field of adamantane derivatives continues to be active and promising. Recent research has focused on improving the pharmacological properties of adamantyl compounds through strategic modifications.

One significant development has been the fluorination of adamantane bridgeheads, which has led to "improved physicochemical properties and metabolic stability" . Specifically, a trifluorinated benzamide demonstrated "optimal physicochemical parameters, superior metabolic stability (ten times longer than lead benzamide), and an improved physicokinetic profile" . Such approaches could be applied to N,N'-Bis-adamantan-1-YL-phthalamide to enhance its drug-like properties.

The synthesis and evaluation of "15 novel and heretofore uncharacterized adamantyl and noradamantyl phthalimidines" with neuroprotective and anti-angiogenic properties highlights ongoing interest in developing new adamantyl derivatives with therapeutic potential . This suggests a continuing recognition of the value of adamantyl scaffolds in medicinal chemistry.

Future Research Directions

Table 6. Potential Research Directions for N,N'-Bis-adamantan-1-YL-phthalamide

Research AreaPotential ApproachExpected Outcomes
Synthesis optimizationTesting various reaction conditions and catalystsImproved yields, purity, and scalability
Structural modificationsFluorination of adamantane bridgeheadsEnhanced metabolic stability and pharmacokinetics
Biological evaluationScreening for anti-inflammatory, neuroprotective, and anti-angiogenic activitiesIdentification of therapeutic potential
Structure-activity relationshipsPreparation of analogs with modified phthalamide coreUnderstanding of pharmacophore requirements
Drug delivery applicationsExploitation of lipophilic adamantane componentsDevelopment of novel delivery systems
Computational studiesMolecular modeling and docking simulationsPrediction of protein-ligand interactions

The dual adamantyl structure of N,N'-Bis-adamantan-1-YL-phthalamide presents unique opportunities for investigation in multiple research areas. The incorporation of fluorine atoms at the adamantane bridgeheads, as demonstrated for other adamantyl derivatives, could significantly improve metabolic stability . Similarly, modifications to the phthalamide core, such as nitration or thioamidation, might modulate biological activities as observed with related compounds .

Computational studies, including molecular modeling and docking simulations, could provide valuable insights into the potential interactions of N,N'-Bis-adamantan-1-YL-phthalamide with biological targets, guiding further structural optimizations. Additionally, the lipophilic nature of the compound suggests potential applications in drug delivery systems, particularly for targeting lipophilic environments or facilitating membrane penetration.

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